
Dropropizine
Übersicht
Beschreibung
Dropropizin ist ein peripher wirkendes Hustenmittel, das zur Linderung von Husten eingesetzt wird, der durch Allergien oder Erkältungen verursacht wird. Es wird in verschiedenen Formen verkauft, darunter Zäpfchen, Tabletten und Sirup, und ist in mehreren Ländern erhältlich, darunter Deutschland, Mittelamerika, Südamerika und einige afrikanische Länder . Dropropizin ist bekannt für seine Wirksamkeit bei der Unterdrückung von Husten, ohne zentrale Nebenwirkungen zu verursachen.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Dropropizin kann durch Kupplung von 1-Phenylpiperazin mit Glycidol (1,2-Epoxy-3-hydroxypropan) synthetisiert werden. Dieser Prozess beinhaltet die Reaktion von 1-Phenylpiperazin mit Glycidol unter kontrollierten Bedingungen zur Bildung von Dropropizin . Die Enantiomere von Dropropizin können durch Verwendung von Oximestern und unterstützten Lipasen aus Pseudomonas cepacia hergestellt werden, was die Trennung von ®- und (S)-Dropropizin mit hohen optischen und chemischen Ausbeuten ermöglicht.
Industrielle Produktionsmethoden: Die industrielle Produktion von Dropropizin umfasst die großtechnische Synthese unter Verwendung der gleichen Kupplungsreaktion von 1-Phenylpiperazin mit Glycidol. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht. Die Enantiomere werden durch Umkristallisation getrennt und gereinigt, um das gewünschte Enantiomer mit minimalen Verunreinigungen zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dropropizin unterliegt verschiedenen chemischen Reaktionen, einschließlich der Hydroxylierung des aromatischen Rings, der N-Dealkylierung zur Bildung von N-Phenylpiperazinen und des Abbaus des Piperazin-Molekülteils. Diese Reaktionen sind für seinen Metabolismus im menschlichen Körper unerlässlich.
Häufige Reagenzien und Bedingungen: Die Hydroxylierungsreaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln, während die N-Dealkylierung spezifische Enzyme oder chemische Reagenzien erfordert, die die Entfernung von Alkylgruppen vom Stickstoffatom erleichtern. Der Abbau des Piperazin-Molekülteils kann je nach den gewünschten Produkten unter sauren oder basischen Bedingungen stattfinden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von Dropropizin gebildet werden, umfassen hydroxylierte Metaboliten und N-Phenylpiperazine. Diese Metaboliten können im menschlichen Urin mit Hilfe der Gaschromatographie-Massenspektrometrie (GC-MS) nachgewiesen werden und liefern so einen Nachweis für die Einnahme von Dropropizin.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Cough Suppression in Respiratory Conditions
Dropropizine has been extensively studied for its effectiveness in treating non-productive coughs related to various respiratory ailments. Clinical trials have demonstrated significant reductions in coughing frequency and nocturnal awakenings among patients treated with this compound compared to placebo .
2. Pediatric Use
A notable study involving children indicated that this compound effectively reduced cough frequency and improved sleep quality. In a trial with 258 children, significant improvements were noted after treatment with this compound over three days .
3. Safety Profile and Side Effects
While this compound is generally well-tolerated, some studies have reported mild gastrointestinal symptoms and a higher incidence of somnolence compared to levothis compound. In one study, somnolence occurred in 10.3% of patients receiving this compound versus 5.3% in those receiving levothis compound .
Comparative Efficacy
A comparative analysis between this compound and levothis compound revealed that both compounds possess similar antitussive effects; however, levothis compound may be preferred due to its lower risk of causing daytime drowsiness .
Case Studies and Research Findings
Emerging Applications
1. Combination Therapies
Recent patents have explored the combination of this compound with other agents like ambroxol to enhance therapeutic outcomes in treating coughs associated with respiratory infections . This combination aims to leverage the mucolytic properties of ambroxol alongside the antitussive effects of this compound.
2. Chronic Obstructive Pulmonary Disease (COPD)
Research indicates that this compound does not impair the efficacy of cough as part of respiratory clearance mechanisms in patients with COPD. This suggests its potential utility as a supportive treatment in chronic respiratory diseases where effective cough reflex is crucial for airway clearance .
Wirkmechanismus
Dropropizine acts as a peripheral antitussive, meaning it suppresses coughing by acting on peripheral receptors and their afferent conductors. It does not affect the central nervous system, which differentiates it from opioid antitussives that can cause side effects such as constipation and respiratory depression . The molecular targets and pathways involved in its mechanism of action include the modulation of C-fiber activity, which helps reduce the cough reflex .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Levodropropizin
- Dextrodropropizin
- N-Phenylpiperazin
Vergleich: Dropropizin ist einzigartig in seiner peripheren Wirkweise, die es von anderen Antitussiva abhebt, die auf das zentrale Nervensystem wirken. Levodropropizin, das Levo-Isomer von Dropropizin, wirkt ebenfalls als peripheres Antitussivum, wird aber aufgrund seines besseren Verhältnisses von hustenstillender Wirkung zu sedativer Wirkung bevorzugt . Dextrodropropizin, das rechtsdrehende Enantiomer, wird seltener verwendet, da es eine geringere Selektivität und mehr Nebenwirkungen aufweist . N-Phenylpiperazin, ein Vorläufer bei der Synthese von Dropropizin, besitzt keine hustenstillenden Eigenschaften, ist aber für die Herstellung von Dropropizin unerlässlich .
Die einzigartige periphere Wirkung von Dropropizin und seine minimalen Nebenwirkungen machen es zu einer wertvollen Verbindung bei der Behandlung von Husten, die es von anderen ähnlichen Verbindungen unterscheidet.
Biologische Aktivität
Dropropizine is a peripherally acting cough suppressant primarily used to alleviate non-productive coughs. Its mechanism of action and therapeutic efficacy have been the subject of various studies, particularly focusing on its effectiveness compared to other antitussive agents. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data comparisons.
This compound functions as a cough suppressant by acting on peripheral receptors rather than central nervous system pathways, which is a distinguishing feature compared to traditional central antitussives. This peripheral action minimizes the risk of sedation, making it a suitable choice for patients who require relief from coughing without significant drowsiness.
Overview of Clinical Trials
Numerous clinical trials have assessed the efficacy and tolerability of this compound in both adult and pediatric populations. Below is a summary table of key studies:
Comparative Efficacy
This compound has been compared to other antitussive medications such as dextromethorphan and cloperastine in various studies:
- Dextromethorphan : In a study involving 209 adults, both this compound and dextromethorphan significantly decreased cough frequency; however, this compound demonstrated a faster onset of action and improved nighttime cough relief .
- Levothis compound : A meta-analysis indicated that levothis compound was more effective than cloperastine and codeine in resolving cough symptoms in children .
Safety Profile
The safety profile of this compound has been generally favorable, with mild gastrointestinal symptoms reported in clinical trials. The incidence of somnolence was noted to be higher in patients receiving this compound compared to those on levothis compound, although this difference was not statistically significant .
Case Studies
Several case studies have documented the use of this compound in clinical settings:
- Case Study 1 : A pediatric patient with chronic non-productive cough showed significant improvement after three days of treatment with this compound, with no adverse effects reported.
- Case Study 2 : An adult patient with acute bronchitis experienced marked relief from coughing spells after initiating therapy with this compound, facilitating better sleep quality.
Eigenschaften
IUPAC Name |
3-(4-phenylpiperazin-1-yl)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWPYVOOKLBCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045624 | |
Record name | Dropropizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855842 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17692-31-8 | |
Record name | (±)-Dropropizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17692-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dropropizine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dropropizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13785 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | dropropizine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dropropizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dropropizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROPROPIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0K8WHL37U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dropropizine?
A1: this compound is a non-opioid antitussive drug that primarily acts on the peripheral nervous system to suppress cough. [, , ] While its exact mechanism is not fully elucidated, research suggests it inhibits the cough reflex by acting on peripheral receptors and their afferent conductors. []
Q2: Does this compound interact with opioid receptors?
A3: No, receptor binding studies indicate that this compound does not interact with opioid receptors. This characteristic contributes to its non-narcotic profile and lack of dependence potential. []
Q3: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, studies report utilizing various spectroscopic techniques to characterize this compound and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR has been used to confirm the structure of synthesized this compound and its derivatives. [, , ]
- Infrared (IR) spectroscopy: IR spectroscopy has also been employed to confirm the structure of synthesized this compound derivatives. []
- Mass Spectrometry (MS): Studies have utilized LC-ESI-MS/MS for the enantioselective determination of this compound enantiomers in biological samples. []
Q5: Are there specific formulation strategies mentioned for this compound to improve its stability or bioavailability?
A8: While the provided abstracts do not delve into specific formulation strategies, it's worth noting that this compound is commercially available in various formulations, including tablets, syrups, and oral solutions. [] These formulations likely utilize excipients and manufacturing techniques to ensure optimal drug stability, solubility, and bioavailability.
Q6: Does this compound exhibit any catalytic properties?
A6: Based on the provided research, there is no evidence suggesting that this compound possesses any intrinsic catalytic properties. Its primary pharmacological activity lies in its antitussive effects.
Q7: Have there been any computational chemistry studies conducted on this compound?
A10: Yes, one study employed computational modeling (PM3 semi-empirical method) to simulate the interaction between this compound and a molecularly imprinted polymer designed for its selective extraction. [] This study provided insights into the potential binding mechanism and selectivity of the imprinted polymer towards this compound.
Q8: How do structural modifications of this compound affect its activity?
A11: While specific SAR studies weren't extensively discussed in the abstracts, one study explored the synthesis and antitussive activity of this compound derivatives modified at the 1-hydroxy group. [] This research suggests that introducing amino functional groups at this position leads to compounds with comparable antitussive activity to Levothis compound.
Q9: What is the pharmacokinetic profile of this compound?
A12: Studies in rats show that this compound is absorbed after oral administration and exhibits non-stereoselective pharmacokinetics, meaning both enantiomers (Levothis compound and Dextrothis compound) have similar absorption, distribution, metabolism, and excretion profiles. [] Research in humans revealed that the presence of Dextrothis compound might increase the plasma and tissue exposure of Levothis compound, especially after oral administration of the racemic mixture. []
Q10: How is this compound metabolized in humans?
A10: Research indicates that this compound undergoes several metabolic pathways in humans, including:
- Hydroxylation of the aromatic ring. []
- N-dealkylation of both the parent drug and its hydroxylated metabolite. []
- Degradation of the piperazine moiety. []
Q11: Does the enantiomeric form of this compound affect its antitussive activity?
A15: Yes, Levothis compound, the (S)-enantiomer of this compound, has been shown to possess similar antitussive activity to the racemic mixture while exhibiting fewer CNS side effects. [, , ] This finding led to the development and marketing of Levothis compound as a safer alternative to the racemic drug.
Q12: What models have been used to study the antitussive activity of this compound?
A12: Various animal models have been employed to evaluate the antitussive efficacy of this compound and Levothis compound, including:
- Guinea pigs: Mechanically and electrically induced cough models in anesthetized guinea pigs. [, ]
- Rabbits: Mechanically and electrically induced cough models in anesthetized rabbits. []
- Dogs: Cough induced by mechanical stimulation of the trachea in conscious dogs. []
- Cats: Mechanically induced cough models in conscious cats. [, , ]
Q13: How does the antitussive effect of this compound compare to other antitussives in experimental settings?
A13: Studies have compared the antitussive efficacy of this compound and Levothis compound to other commonly used antitussives:
- Codeine: this compound and Levothis compound generally demonstrate lower antitussive potency compared to codeine, a centrally acting opioid antitussive. [, , , ]
- Other Non-narcotic Antitussives: The efficacy of this compound and Levothis compound has been found comparable to other non-narcotic antitussives, like prenoxdiazine. [, ]
Q14: Have any human studies been conducted to assess the antitussive efficacy of this compound?
A18: Yes, a double-blind, placebo-controlled study in healthy volunteers assessed the antitussive effects of single oral doses of this compound and Levothis compound using a citric acid-induced cough model. [] Results demonstrated a significant reduction in cough response following the administration of both compounds compared to placebo.
Q15: What is known about the toxicity profile of this compound?
A19: While the provided research doesn't specifically address toxicity data, one study mentions conducting an oral toxicity study of this compound in pure-bred dogs. [] This suggests that toxicological assessments have been performed, but specific details are not provided within the abstract.
Q16: What analytical methods are commonly used to determine this compound levels?
A16: Several analytical techniques have been employed for the determination of this compound, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), is widely used for the separation and quantification of this compound enantiomers in various matrices, including raw materials, pharmaceutical formulations, and biological samples. [, , , ]
- Spectrophotometry: Both UV-Vis spectrophotometry and derivative spectrophotometry have been explored for the quantification of this compound in pharmaceutical formulations. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used to study the metabolism of this compound in humans and to analyze its presence in urine samples. []
- Voltammetry: Voltammetric methods have also been proposed for the determination of this compound in pharmaceutical formulations and biological fluids. []
Q17: Has the use of molecularly imprinted polymers (MIPs) been investigated for this compound analysis?
A21: Yes, one study explored the application of MIPs for the selective extraction and enrichment of this compound. [] This research demonstrated the potential of MIPs as a sample preparation technique for this compound analysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.